molecular formula C21H22N4O5S B15087846 2,6-dimethoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate

2,6-dimethoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate

Cat. No.: B15087846
M. Wt: 442.5 g/mol
InChI Key: YZWQRIPECYWEIB-SSDVNMTOSA-N
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Description

2,6-dimethoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate is a complex organic compound with a molecular formula of C28H28N4O5S This compound is known for its unique structural features, which include a benzimidazole moiety, a hydrazone linkage, and an acetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Moiety: The synthesis begins with the preparation of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfanyl Group: The benzimidazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetylation: The resulting compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Hydrazone Formation: The acetylated intermediate is then reacted with hydrazine hydrate to form the hydrazone linkage.

    Final Coupling: The final step involves coupling the hydrazone intermediate with 2,6-dimethoxy-4-formylphenyl acetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazone linkage can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Hydrazine derivatives

    Substitution: Demethylated products

Scientific Research Applications

2,6-dimethoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to nucleic acids and proteins, potentially inhibiting their function. The hydrazone linkage allows the compound to act as a prodrug, releasing active metabolites upon enzymatic cleavage. The sulfanyl group can undergo redox reactions, modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethoxy-4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate
  • 2,6-dimethoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate derivatives with different substituents on the benzimidazole ring

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzimidazole and hydrazone moieties allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

[2,6-dimethoxy-4-[(E)-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C21H22N4O5S/c1-13(26)30-20-17(28-3)9-14(10-18(20)29-4)11-22-24-19(27)12-31-21-23-15-7-5-6-8-16(15)25(21)2/h5-11H,12H2,1-4H3,(H,24,27)/b22-11+

InChI Key

YZWQRIPECYWEIB-SSDVNMTOSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C)OC

Origin of Product

United States

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